![molecular formula C10H8FN3 B1488664 6-(3-Fluorophenyl)pyrimidin-4-amine CAS No. 1247168-42-8](/img/structure/B1488664.png)
6-(3-Fluorophenyl)pyrimidin-4-amine
Overview
Description
6-(3-Fluorophenyl)pyrimidin-4-amine is a pyrimidine-based organic compound used in various scientific experiments. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of 6-(3-Fluorophenyl)pyrimidin-4-amine is C10H8FN3, and its molecular weight is 189.19 g/mol.Scientific Research Applications
Acaricide Development
6-(3-Fluorophenyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. Researchers have introduced trifluoroethyl thioether and various substituents to the pyrimidine derivatives to enhance acaricidal activity. For instance, compound T7 (HNPC-A188), which is structurally related, exhibits excellent acaricidal activity against Tetranychus urticae , with LC50 values comparable to commercial acaricides .
Anticancer Agents
Pyrimidine derivatives, including those related to 6-(3-Fluorophenyl)pyrimidin-4-amine , are known for their anticancer properties. They have been used to modulate myeloid leukemia and are found in FDA-approved drugs for the treatment of various cancers. The structural diversity of pyrimidine allows for a wide range of biological activities, making it a valuable scaffold in cancer research .
Antibacterial Applications
Certain pyrimidine Schiff bases, which can be synthesized from compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine , have shown selective antibacterial effects. For example, one derivative demonstrated significant activity against Enterococcus faecalis , combined with an anticancer effect against gastric adenocarcinoma .
Antiviral Research
Pyrimidine derivatives have also been explored for their antiviral properties. Novel non-glutamate benzamide derivatives related to 6-(3-Fluorophenyl)pyrimidin-4-amine showed enhanced antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to similar commercial drugs .
Antimicrobial and Antileukemia Activity
Research has found that pyrazolo[3,4-d]pyrimidine derivatives possess both antitumor and antileukemia activities. These findings suggest that modifications of the pyrimidine ring, as seen in 6-(3-Fluorophenyl)pyrimidin-4-amine , can lead to potent antimicrobial agents .
Agrochemical Applications
The pyrimidine scaffold is also significant in the agrochemical industry. Compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine can be used to create pesticides that control mites on plants, contributing to the prevention of crop diseases and improvement of crop yield .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory and antitubercular activities .
Mode of Action
Pyrimidine derivatives are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in inflammation .
Pharmacokinetics
It is noted that all the potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .
Result of Action
It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Action Environment
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Pyrimidines, including 6-(3-Fluorophenyl)pyrimidin-4-amine, are an active area of research due to their wide range of pharmacological effects. Future research may focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, further studies could explore the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
6-(3-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHWRRVXMFXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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